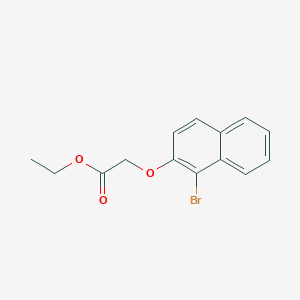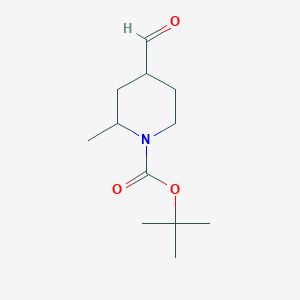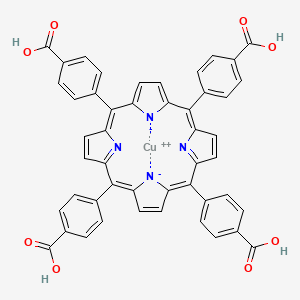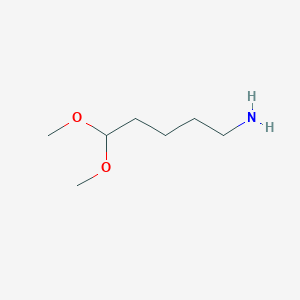
Ethyl 2-(1-bromo-2-naphthyloxy)acetate
Overview
Description
Ethyl 2-(1-bromo-2-naphthyloxy)acetate is a chemical compound that is widely used in scientific experiments and research. It contains a total of 31 atoms; 13 Hydrogen atoms, 14 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of this compound involves the reaction of 6-bromo-naphthalen-2-ol with bromoacetic acid ethyl ester in the presence of caesium carbonate in N,N-dimethyl-formamide at 0 - 20°C for 16 hours .Molecular Structure Analysis
The molecule contains a total of 32 bonds. There are 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester .Chemical Reactions Analysis
This compound is an alkylating reagent used in the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine . It is a member of the aryl carboxylic acid esters family, which are esters formed by the reaction of an aryl carboxylic acid with an alcohol.Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.15 g/mol. It contains a total of 31 atoms; 13 Hydrogen atoms, 14 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .Scientific Research Applications
Chemical Rearrangement and Synthesis : Ethyl 2-(1-bromo-2-naphthyloxy)acetate is involved in chemical rearrangements. For instance, 2-bromo-1-(bromomethyl)ethyl esters, which are structurally similar, can undergo rearrangement into 2-oxopropyl derivatives through a dioxolane intermediate (Alliot et al., 2013).
Photocyclization Reactions : This compound is used in photocyclization reactions. A study demonstrates photocyclization reactions on related compounds, ethyl 2-(8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetates, to synthesize naphtho[1,8-bc]furans (Sharshira et al., 1996).
Photoarylation/Alkylation Studies : It is also involved in photoarylation and alkylation studies, as observed in research on bromonaphthols, which share a structural similarity (Pretali et al., 2009).
Catalysis and Kinetics : Research includes its synthesis under specific conditions like ultrasound and phase transfer catalysis, highlighting the importance of trace water in these reactions (Abimannan & Rajendran, 2016).
Synthesis of Pharmaceutically Important Compounds : The compound is involved in the synthesis of 2-arylpropanoic acids, which are significant in pharmaceutical contexts (Uemura et al., 1986).
Furan Derivative Synthesis : It is used in the synthesis of furan derivatives, particularly in reactions involving strong bases (Horaguchi et al., 1983).
Applications in Biomass Conversion : It plays a role in biomass conversion processes, such as acetalization of ethylene glycol for the synthesis of chemicals used in various industries (Yadav & Katole, 2014).
Polymerization Studies : this compound may be used in polymerization studies, as seen in research on poly(2-ethyl-2-oxazoline) using similar compounds (Vergaelen et al., 2020).
Oligonucleotide Synthesis : Its derivatives, such as 2-[(1-naphthyl)carbamoyloxy]ethyl, are utilized in the synthesis of oligonucleotides (Guzaev & Manoharan, 2000).
Antitumor Activity : Certain derivatives of this compound have been studied for their antitumor activities, showcasing its potential in medicinal chemistry (Liu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(1-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-2-17-13(16)9-18-12-8-7-10-5-3-4-6-11(10)14(12)15/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBFRHSDMBEQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256821 | |
| Record name | Ethyl 2-[(1-bromo-2-naphthalenyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41791-60-0 | |
| Record name | Ethyl 2-[(1-bromo-2-naphthalenyl)oxy]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41791-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(1-bromo-2-naphthalenyl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301256821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3136505.png)
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)
